molecular formula C26H36N2OP+ B14903378 (3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide

(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide

Cat. No.: B14903378
M. Wt: 423.5 g/mol
InChI Key: AXLXAPRQQJEHSZ-CLJLJLNGSA-N
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Description

(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide is a complex organic compound with a unique structure that includes a diazaphosphole ring and multiple trimethylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,6-trimethylbenzylamine with a suitable phosphole precursor, followed by oxidation to form the 2-oxide derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the 2-oxide back to its parent phosphole compound.

    Substitution: The trimethylbenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmos

Properties

Molecular Formula

C26H36N2OP+

Molecular Weight

423.5 g/mol

IUPAC Name

(3aR,7aR)-1,3-bis[(2,4,6-trimethylphenyl)methyl]-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-ium 2-oxide

InChI

InChI=1S/C26H36N2OP/c1-17-11-19(3)23(20(4)12-17)15-27-25-9-7-8-10-26(25)28(30(27)29)16-24-21(5)13-18(2)14-22(24)6/h11-14,25-26H,7-10,15-16H2,1-6H3/q+1/t25-,26-/m1/s1

InChI Key

AXLXAPRQQJEHSZ-CLJLJLNGSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)CN2[C@@H]3CCCC[C@H]3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3CCCCC3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

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